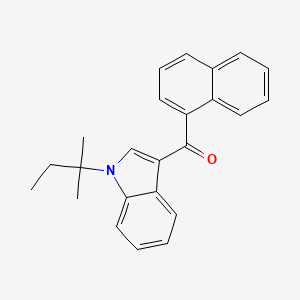
(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
Descripción general
Descripción
AM-2201 is a recreational designer drug that acts as a potent but nonselective full agonist for the cannabinoid receptor . It is part of the AM series of cannabinoids discovered by Alexandros Makriyannis at Northeastern University .
Molecular Structure Analysis
The molecular structure of AM-2201 consists of several key components: a fluoropentyl chain, an indole group, and a naphthoyl group . The compound has a molar mass of 359.444 g/mol .Chemical Reactions Analysis
AM-2201 is extensively metabolized by multiple CYP enzymes . The metabolism of AM-2201 in human, mouse, and rat hepatocytes was investigated using liquid chromatography-high-resolution mass spectrometry combined with targeted and non-targeted metabolite profiling approaches .Aplicaciones Científicas De Investigación
Neurotoxicity Research
MAM-2201 has been studied for its cytotoxic effects on human cell-based models of neurons and astrocytes. Research has shown that it can induce toxicity in primary neuron-like cells derived from human umbilical cord mesenchymal stem cells, affecting cell viability, metabolic function, apoptosis, morphology, and neuronal markers . This compound’s effects on human central nervous system cells provide insights into the neurotoxicity mechanisms of synthetic cannabinoids.
Pharmacodynamics
Studies have investigated the pharmacodynamic activity of MAM-2201, including its affinity for cannabinoid receptors and its impact on motor, sensorimotor, prepulse inhibition, and memory functions in mice . These findings are crucial for understanding the public health implications of synthetic cannabinoids, especially concerning impaired driving and workplace performance.
Toxicological Risk Assessment
MAM-2201 serves as a model compound for toxicological risk assessment . The shift from animal cell models to human cell models for toxicology research is significant for regulatory compliance and understanding the toxic effects of new psychoactive substances on human health .
Drug Abuse and Public Health
Research on MAM-2201 also contributes to the field of drug abuse and public health . The compound’s association with cases of intoxication and impaired driving highlights the need for continuous monitoring and evaluation of the risks posed by synthetic cannabinoids .
Development of Antidotes
The toxic effects of MAM-2201 on human neurons and astrocytes underscore the importance of developing antidotes and treatments for synthetic cannabinoid intoxication. Understanding the compound’s mechanism of action can aid in creating effective countermeasures .
Neuropharmacology
In neuropharmacology , MAM-2201 is used to study the effects of synthetic cannabinoids on the brain’s cannabinoid receptors. This research can lead to the development of new therapeutic agents that target these receptors for various neurological disorders .
Cellular Model Development
MAM-2201’s impact on different human cell lines supports the development of cellular models for neurotoxicology research. These models are essential for investigating the molecular and cellular alterations in the brain caused by synthetic cannabinoids .
Behavioral Studies
Finally, MAM-2201 is utilized in behavioral studies to assess its effects on cognitive and motor functions. Such studies are vital for understanding the behavioral consequences of synthetic cannabinoid use and for informing public safety regulations .
Mecanismo De Acción
- Neurofunctional Disruptions : Studies in rats indicate that MAM-2201 causes neurofunctional impairments .
- Memory Deficits : Both short- and long-term working memory are affected by MAM-2201 .
- Motor and Sensory Impairments : Altered locomotor activity and impaired sensory gating functions are observed .
Result of Action
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[1-(5-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBHZHCGWLHBAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159387 | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1354631-24-5 | |
| Record name | [1-(5-Fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354631-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MAM 2201 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MAM-2201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20159387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAM-2201 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4KP9PRG29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the primary molecular target of MAM-2201?
A1: MAM-2201 acts primarily as an agonist of the cannabinoid type 1 receptor (CB1R). [, , ] This receptor is primarily found in the central and peripheral nervous systems.
Q2: How does MAM-2201’s interaction with CB1R affect neuronal activity?
A2: Upon binding to presynaptic CB1Rs, MAM-2201 inhibits the release of neurotransmitters like glutamate and GABA. [, ] This inhibition of neurotransmission is thought to underlie many of its psychoactive effects.
Q3: Which brain regions are particularly affected by MAM-2201's actions?
A3: Research suggests that MAM-2201 significantly impacts the cerebellum, leading to suppression of synaptic transmission at parallel fiber-Purkinje cell synapses and climbing fiber-Purkinje cell synapses. [, ] This disruption in cerebellar activity likely contributes to motor coordination impairments observed with MAM-2201 intoxication.
Q4: What is the molecular formula and weight of MAM-2201?
A4: While the provided research papers do not explicitly state the molecular formula and weight of MAM-2201, these can be deduced from its chemical structure. The molecular formula is C21H21FNO, and the molecular weight is 335.4 g/mol.
Q5: Which analytical techniques are commonly employed to detect and quantify MAM-2201 in biological samples?
A5: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the detection and quantification of MAM-2201 and its metabolites in various biological matrices, including blood, urine, and tissues. [, , , , , , ]
Q6: What are the challenges associated with developing analytical methods for MAM-2201 detection?
A6: The rapid metabolism of MAM-2201 and the emergence of structurally similar synthetic cannabinoids pose challenges for developing comprehensive and specific analytical methods. [, ]
Q7: What are the primary metabolic pathways of MAM-2201 in humans?
A7: MAM-2201 undergoes extensive phase I metabolism, primarily via hydroxylation and carboxylation of the alkyl side chain. [, , , ] Phase II metabolism involves conjugation reactions, such as glucuronidation and glutathione conjugation. []
Q8: Are the metabolites of MAM-2201 pharmacologically active?
A8: Yes, some metabolites, particularly those resulting from hydroxylation, retain considerable activity at cannabinoid receptors. [, ]
Q9: How do the pharmacokinetic properties of MAM-2201 contribute to its effects?
A9: While specific pharmacokinetic parameters are not extensively discussed in the provided research, the rapid metabolism and potential for active metabolites suggest a complex pharmacokinetic profile that can influence the duration and intensity of its effects. []
Q10: What are the acute toxicological effects associated with MAM-2201 use?
A10: MAM-2201 intoxication can lead to a range of adverse effects, including tachycardia, agitation, anxiety, paranoia, hallucinations, seizures, and even death. [, , , , ]
Q11: Have there been reported cases of fatal intoxications involving MAM-2201?
A11: Yes, several fatal cases involving MAM-2201 have been documented, highlighting the potential lethality of this synthetic cannabinoid. [, ]
Q12: How does the fluorinated pentyl side chain of MAM-2201 contribute to its activity?
A13: The fluorinated pentyl side chain is a key structural feature that influences the potency and metabolic fate of MAM-2201. [, ] Studies suggest that the presence of fluorine may enhance binding affinity to CB1R and alter metabolic pathways.
Q13: What is the significance of studying the SAR of MAM-2201 and its analogues?
A14: Understanding SAR is crucial for predicting the pharmacological and toxicological properties of emerging synthetic cannabinoids, informing drug scheduling decisions, and developing more effective analytical detection methods. [, ]
Q14: What types of in vitro models have been used to study the effects of MAM-2201?
A15: Cell-based assays utilizing human astrocyte spheroids and HEK cells transfected with CB1R have been employed to investigate the cellular effects and receptor binding properties of MAM-2201. [, ]
Q15: Which animal models have been used to study the in vivo effects of MAM-2201?
A16: Rodent models, primarily mice, have been utilized to investigate the pharmacological and toxicological effects of MAM-2201. [, , ] Studies have examined its impact on motor function, sensory processing, memory, and other behavioral parameters.
Q16: Has MAM-2201 been investigated for any potential therapeutic applications?
A16: Given its potent psychoactive effects and significant safety concerns, there is currently no research exploring potential therapeutic applications of MAM-2201.
Q17: What are the implications of MAM-2201 for driving safety?
A18: MAM-2201 use has been linked to an increased risk of motor vehicle collisions due to its impairment of motor coordination, cognitive function, and judgment. [, , ]
Q18: What are the regulatory responses to the emergence of MAM-2201 and similar synthetic cannabinoids?
A19: Many countries have implemented legislation to control the production, sale, and possession of MAM-2201 and other synthetic cannabinoids to mitigate the public health risks associated with their use. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)pyrrolidine-3-carboxylate](/img/structure/B594078.png)


